molecular formula C9H7F5N2O B8017891 5-Acetamido-2-(pentafluoroethyl)pyridine CAS No. 1580464-60-3

5-Acetamido-2-(pentafluoroethyl)pyridine

Cat. No.: B8017891
CAS No.: 1580464-60-3
M. Wt: 254.16 g/mol
InChI Key: FTIYUAIKVLBBTH-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Acetamido-2-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Acetamido-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Acetamido-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Acetamido-2-(pentafluoroethyl)pyridine can be compared with other similar compounds, such as:

  • 2-Acetamido-5-(trifluoromethyl)pyridine
  • 2-Acetamido-5-(difluoromethyl)pyridine
  • 2-Acetamido-5-(fluoromethyl)pyridine

These compounds share structural similarities but differ in the number and type of fluorine atoms attached to the pyridine ring. The presence of pentafluoroethyl groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs .

Properties

IUPAC Name

N-[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5N2O/c1-5(17)16-6-2-3-7(15-4-6)8(10,11)9(12,13)14/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIYUAIKVLBBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601023194
Record name N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-60-3
Record name N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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